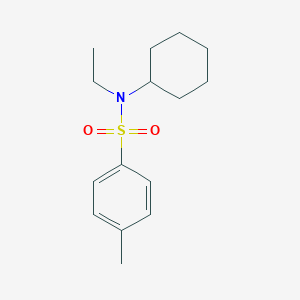
4-(Acetylamino)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)phenyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DAPB and is a derivative of the anti-inflammatory drug, diclofenac.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 2,4-dichlorobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever.
Biochemical and Physiological Effects
Studies have shown that 4-(Acetylamino)phenyl 2,4-dichlorobenzoate has anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been shown to reduce fever in animal models of pyrexia. It has also been found to have potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Acetylamino)phenyl 2,4-dichlorobenzoate in lab experiments is its potential applications in various fields, including anti-inflammatory, analgesic, and antipyretic research. Additionally, it has potential applications in cancer treatment and has been found to have antibacterial and antifungal properties. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Future Directions
There are several future directions for the research of 4-(Acetylamino)phenyl 2,4-dichlorobenzoate. One area of research is the development of novel drug formulations that can enhance its therapeutic efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in cancer treatment. Furthermore, the antibacterial and antifungal properties of this compound should be further explored to determine its potential applications in the treatment of infectious diseases.
Synthesis Methods
The synthesis of 4-(Acetylamino)phenyl 2,4-dichlorobenzoate involves the reaction of 4-aminophenyl-2,4-dichlorobenzoate with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline solid with a molecular weight of 324.17 g/mol.
Scientific Research Applications
The potential applications of 4-(Acetylamino)phenyl 2,4-dichlorobenzoate in scientific research are vast. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to have potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Furthermore, it has been studied for its antibacterial and antifungal properties.
properties
Product Name |
4-(Acetylamino)phenyl 2,4-dichlorobenzoate |
|---|---|
Molecular Formula |
C15H11Cl2NO3 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9(19)18-11-3-5-12(6-4-11)21-15(20)13-7-2-10(16)8-14(13)17/h2-8H,1H3,(H,18,19) |
InChI Key |
OLMOWMFEPWSZNB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)




![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)